![molecular formula C24H19ClO5 B14347339 Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate CAS No. 91488-57-2](/img/structure/B14347339.png)
Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate is a complex organic compound that combines the properties of acetic acid with a substituted anthracene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate typically involves the esterification of acetic acid with a substituted anthracene derivative. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the chlorination of acetic acid followed by esterification with the anthracene derivative. The use of acetic anhydride as a catalyst can enhance the efficiency of the reaction . The process may also involve purification steps such as distillation to remove impurities and obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its hydroxy derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Applications De Recherche Scientifique
Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include oxidative stress response, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroacetic acid: A simpler analog with similar reactivity but lacking the anthracene moiety.
Anthracene derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate is unique due to the combination of the acetic acid moiety with a substituted anthracene derivative. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
91488-57-2 |
|---|---|
Formule moléculaire |
C24H19ClO5 |
Poids moléculaire |
422.9 g/mol |
Nom IUPAC |
acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate |
InChI |
InChI=1S/C22H15ClO3.C2H4O2/c1-13(24)26-20-11-10-14(12-19(20)23)21-15-6-2-4-8-17(15)22(25)18-9-5-3-7-16(18)21;1-2(3)4/h2-12,25H,1H3;1H3,(H,3,4) |
Clé InChI |
HSZSROVKRIHRBL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)OC1=C(C=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


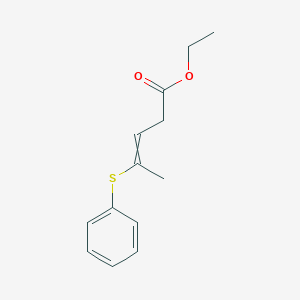
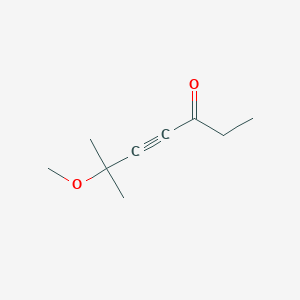

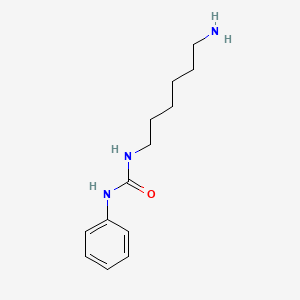
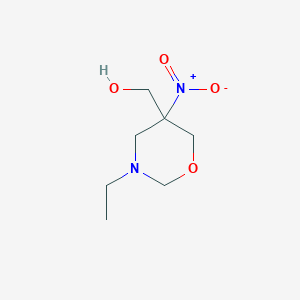
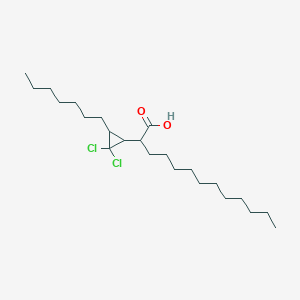
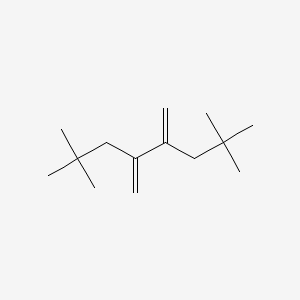
![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)
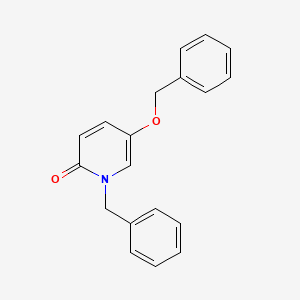
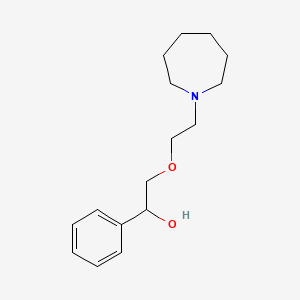
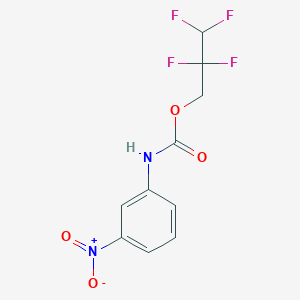
![11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one](/img/structure/B14347327.png)

![2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate](/img/structure/B14347332.png)
